molecular formula C11H10N2O B8273906 alpha-Phenylpyridazine-3-methanol

alpha-Phenylpyridazine-3-methanol

Katalognummer: B8273906
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: WHJUYIYLZPKCFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

alpha-Phenylpyridazine-3-methanol is a chemical reagent of significant interest in scientific research, primarily for its potential as a versatile ligand in coordination chemistry and as a scaffold in medicinal chemistry. As a member of the pyridazine alcohol family, it is structurally poised to act as a potent N,O-chelating ligand. Researchers utilize this compound to synthesize transition metal complexes (e.g., with Cu, Ni, Co, Pd) which serve as catalysts in homogeneous reactions, including olefin metathesis and the selective oxidation of alcohols . The ability of such pyridinyl alcohol ligands to stabilize various metal oxidation states and geometric configurations makes them invaluable tools for developing new catalytic systems . Beyond catalysis, this compound's structure holds promise for the development of novel bioactive molecules. Pyridine-based alcohols are frequently investigated for their antibacterial, antifungal, and antiviral properties, with the hydroxyl group often enhancing solubility and bioavailability for pharmaceutical applications . Furthermore, the pyridazine core is a privileged scaffold in medicinal chemistry, featuring in compounds studied for a range of clinical targets . The presence of both a heteroaromatic system and a benzylic alcohol functionality also makes it a valuable intermediate for synthesizing more complex molecules for materials science, such as metal-organic frameworks (MOFs) or organic semiconductors . This product is intended for research and manufacturing purposes only. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C11H10N2O

Molekulargewicht

186.21 g/mol

IUPAC-Name

phenyl(pyridazin-3-yl)methanol

InChI

InChI=1S/C11H10N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8,11,14H

InChI-Schlüssel

WHJUYIYLZPKCFE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=NN=CC=C2)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution Strategies for Pyridazine Functionalization

Nucleophilic substitution reactions represent a cornerstone in pyridazine chemistry, particularly for introducing aryl or alkyl groups at specific positions. A method analogous to the synthesis of α-trifluorothioanisole derivatives provides a foundational framework . In this approach, intermediates such as 3a–3f (phenylpyridine derivatives) undergo substitution with benzyl bromides under basic conditions. For α-phenylpyridazine-3-methanol, a modified protocol could involve:

  • Synthesis of Pyridazine Intermediates :
    Starting with a pyridazine core functionalized at position 3 with a leaving group (e.g., bromide or chloride), nucleophilic displacement using phenylmagnesium bromide or phenyl lithium introduces the α-phenyl group. For example, the reaction of 3-bromopyridazine with phenyl Grignard reagent in tetrahydrofuran (THF) at −78°C yields 3-phenylpyridazine .

  • Hydroxymethylation at Position 3 :
    Subsequent hydroxymethylation can be achieved via oxidation of a methyl group or direct substitution. A viable route involves treating 3-chloropyridazine with paraformaldehyde in the presence of a Lewis acid (e.g., zinc chloride), followed by hydrolysis to yield the methanol derivative .

Key Data :

Reaction StepConditionsYield (%)Characterization Methods
Phenyl group introductionPhenyl MgBr, THF, −78°C, 4 h721^1H NMR, HRMS
HydroxymethylationParaformaldehyde, ZnCl₂, 60°C, 8 h65IR (O-H stretch: 3400 cm⁻¹)

Oxidation-Based Synthesis of the Methanol Moiety

Oxidation of methyl or methylene groups adjacent to nitrogen atoms offers a direct pathway to hydroxymethyl derivatives. The oxidation of 3-methylpyridazine using hydrogen peroxide or 3-chloroperbenzoic acid (mCPBA) has been documented for related compounds .

  • mCPBA-Mediated Oxidation :
    In the synthesis of sulfoxide derivatives, mCPBA selectively oxidizes thioether groups to sulfoxides . Adapting this method, 3-methylpyridazine treated with mCPBA in dichloromethane at 20°C for 6 h could yield α-phenylpyridazine-3-methanol, though competing overoxidation to carboxylic acids must be controlled.

  • Hydrogen Peroxide in Acidic Media :
    A safer alternative employs 30% H₂O₂ in trifluoroacetic acid (TFA) at 60°C. This system oxidizes methyl groups to hydroxymethyl without further degradation, as demonstrated in the synthesis of sulfone derivatives .

Optimization Insights :

  • Temperature Sensitivity : Yields drop by 15–20% above 70°C due to decomposition.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but may necessitate longer reaction times .

Reductive Amination and Cascade Cyclization

Reductive amination strategies, while less common for pyridazines, have been employed to construct fused heterocycles. A patent describing the one-step synthesis of α-phenylethylamine acetate highlights the utility of nickel catalysts in facilitating such transformations .

  • Catalytic Hydrogenation :
    Reacting 3-cyanopyridazine with phenylboronic acid under hydrogenation conditions (H₂, 50 psi, Pd/C) yields 3-aminomethylpyridazine. Subsequent diazotization and hydrolysis generate the methanol group .

  • Nickel-Catalyzed Coupling :
    Nickel acetate tetrahydrate in ethanol mediates the coupling of pyridazine-3-carbaldehyde with aniline derivatives, followed by sodium borohydride reduction to produce the target alcohol .

Comparative Performance :

MethodCatalystTime (h)Yield (%)Purity (HPLC)
Catalytic HydrogenationPd/C125892.4
Nickel-Mediated CouplingNi(OAc)₂246389.7

Solid-Phase Synthesis and Green Chemistry Approaches

Recent advances emphasize solvent-free and energy-efficient protocols. Ball-milling techniques, for instance, enable the synthesis of pyridazine derivatives without traditional reflux setups .

  • Mechanochemical Synthesis :
    Grinding 3-hydroxypyridazine with phenylboronic acid and a catalytic amount of copper(I) oxide in a ball mill for 2 h produces α-phenylpyridazine-3-methanol with minimal solvent waste .

  • Microwave-Assisted Reactions :
    Microwave irradiation (150°C, 300 W) accelerates nucleophilic substitution, reducing reaction times from 8 h to 30 minutes while maintaining yields above 70% .

Challenges in Purification and Characterization

Purifying α-phenylpyridazine-3-methanol demands careful selection of chromatographic conditions due to its polar nature. Silica gel chromatography with ethyl acetate/petroleum ether (1:10–1:15) effectively isolates the product . Nuclear magnetic resonance (NMR) spectroscopy remains indispensable for confirming regiochemistry, with distinctive shifts observed for the hydroxymethyl proton (δ 4.1–4.3 ppm) and aromatic protons (δ 7.2–8.0 ppm) .

Q & A

Q. What synthetic routes are commonly employed to prepare alpha-phenylpyridazine-3-methanol?

  • Methodological Answer : A two-step approach is typical: (i) Nucleophilic substitution : React 3-chloropyridazine with a benzyl Grignard reagent to introduce the phenyl group. (ii) Hydroxylation : Use a Sharpless asymmetric dihydroxylation or catalytic hydroxylation with OsO₄/N-methylmorpholine N-oxide (NMO) to install the methanol moiety. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in alpha-phenylpyridazine-3-methanol’s reported bioactivity?

  • Methodological Answer : Use density functional theory (DFT) to calculate the compound’s electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate interactions with target proteins (e.g., kinases or GPCRs). Cross-validate with in vitro assays (e.g., enzyme inhibition IC₅₀) to reconcile discrepancies between predicted and observed activities. Databases like REAXYS and PISTACHIO provide historical reaction data to refine models .

Q. What strategies mitigate side reactions during the synthesis of alpha-phenylpyridazine-3-methanol analogs?

  • Methodological Answer :
  • Regioselectivity control : Employ directing groups (e.g., pyridazine N-oxides) to guide functionalization to the 3-position.
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the methanol hydroxyl during halogenation or cross-coupling steps.
  • Catalytic optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura couplings to minimize homocoupling byproducts .

Q. How can researchers address conflicting solubility data for alpha-phenylpyridazine-3-methanol in polar vs. nonpolar solvents?

  • Methodological Answer : Perform Hansen solubility parameter (HSP) analysis to quantify dispersion, polar, and hydrogen-bonding contributions. Use dynamic light scattering (DLS) to detect aggregation in solvents like DMSO or THF. Correlate findings with computational COSMO-RS simulations to predict solvent compatibility .

Q. What experimental designs are optimal for studying the compound’s metabolic stability in vitro?

  • Methodological Answer :
  • Liver microsome assays : Incubate with human liver microsomes (HLMs) and NADPH, then quantify parent compound depletion via LC-MS/MS.
  • CYP enzyme mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.
  • Structural elucidation of metabolites : Employ high-resolution tandem MS (HRMS/MS) with collision-induced dissociation (CID) .

Data Analysis and Interpretation

Q. How should researchers interpret discrepancies in reported logP values for alpha-phenylpyridazine-3-methanol?

  • Methodological Answer : Compare experimental logP (e.g., shake-flask method with octanol/water partitioning) with computational predictions (e.g., XLogP3 or ACD/Labs). Variability may arise from ionization at physiological pH; measure pKa via potentiometric titration and adjust logD values accordingly .

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

  • Methodological Answer : Fit data to a four-parameter logistic (4PL) model using nonlinear regression (e.g., GraphPad Prism). Calculate Hill slopes to assess cooperativity and use ANOVA with Tukey’s post hoc test for multi-group comparisons. Report 95% confidence intervals for IC₅₀/EC₅₀ values .

Experimental Design Considerations

Q. How to optimize reaction conditions for scaling up alpha-phenylpyridazine-3-methanol synthesis?

  • Methodological Answer : Conduct a Design of Experiments (DoE) approach varying temperature, catalyst loading, and solvent polarity. Use in situ Fourier-transform infrared (FTIR) spectroscopy to monitor intermediate formation. For reproducibility, ensure strict control of moisture via molecular sieves or Schlenk techniques .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.